molecular formula C14H19NO4 B15311890 Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B15311890
M. Wt: 265.30 g/mol
InChI Key: QITLGDVMIHLXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 2,5-dimethoxyphenyl group in the structure adds to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with versatile biological activities.

    Pyrrole: A related heterocycle with a wide range of medicinal applications.

    Indole derivatives: Compounds containing an indole ring, known for their diverse biological activities.

Uniqueness

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its potential as a drug candidate.

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxylate moiety. The molecular formula is C14_{14}H17_{17}N1_{1}O4_{4}, with a molecular weight of approximately 273.29 g/mol. The presence of methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist at specific neurotransmitter receptors, particularly in the central nervous system (CNS).

2. Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. The 2,5-dimethoxy substitution is particularly noted for enhancing serotonergic activity .
  • Neuroprotective Effects : Some studies have reported that derivatives of pyrrolidine compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Antinociceptive Properties : There is evidence that this compound may exhibit pain-relieving effects through modulation of pain pathways in animal models .

Structure-Activity Relationship (SAR)

The efficacy and potency of this compound can be influenced by its structural components. SAR studies highlight the importance of the methoxy groups in enhancing receptor binding affinity and selectivity. For example:

CompoundReceptor ActivityBinding Affinity (nM)
This compoundSerotonin Receptor Agonist<50
Related Pyrrolidine DerivativeDopamine Receptor Antagonist>100

Case Study 1: Antidepressant Screening

In a study evaluating various pyrrolidine derivatives for antidepressant activity, this compound was found to significantly reduce depressive-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg . This effect was associated with increased levels of serotonin in the prefrontal cortex.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another investigation demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in vitro. Neuronal cultures treated with this compound showed a reduction in cell death compared to untreated controls, indicating its potential as a neuroprotective agent .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO4/c1-17-9-4-5-13(18-2)10(6-9)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3

InChI Key

QITLGDVMIHLXHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CNCC2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.